N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound featuring a thiazole core substituted with a dihydrobenzofuran moiety and an acetamide group. The dihydrobenzofuran ring (a fused oxygen-containing bicyclic system) contributes to its unique electronic and steric properties, while the thiazole ring provides a nitrogen-sulfur heterocyclic scaffold commonly associated with bioactivity.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8(16)14-13-15-11(7-18-13)9-2-3-12-10(6-9)4-5-17-12/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIGZJOOCQGMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method includes the Claisen–Schmidt condensation reaction, which is used to form the benzofuran ring . Another approach involves the free radical cyclization cascade, which is an excellent method for constructing complex benzofuran derivatives . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Synthesis and Structural Insights
The compound can be synthesized through various chemical reactions involving 2,3-dihydro-1-benzofuran and thiazole derivatives. The synthesis typically involves the formation of the thiazole ring followed by acetamide linkage. Various analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used to confirm the structure of the synthesized compound .
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Potential
The anticancer properties of this compound have been explored extensively. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and others. The effectiveness is often attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. For example, compounds with similar structures have shown promise as inhibitors of acetylcholinesterase, which is relevant in treating Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the brain, potentially alleviating cognitive decline associated with neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Structural and Electronic Comparisons
- Core Heterocycles: The thiazole ring in the target compound offers a balance of π-electron density and hydrogen-bonding capacity, distinct from the thiadiazole rings in and , which exhibit greater planarity and rigidity due to additional nitrogen atoms. Thiadiazoles are known for enhanced metabolic stability but reduced solubility compared to thiazoles . The dihydrobenzofuran moiety in the target compound introduces a partially saturated oxygen heterocycle, contrasting with the fully aromatic benzofuran in .
- Substituent Effects: The acetamide group in all compounds serves as a hydrogen-bond donor/acceptor. However, its position (e.g., C2 in thiazoles vs. C2 in thiadiazoles) influences molecular conformation. For example, in , the acetamide participates in intramolecular S···O hypervalent interactions (2.625 Å), stabilizing the planar thiadiazole structure . Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance lipophilicity and may improve membrane permeability, whereas sulfamoylpyrimidine in introduces ionic character, likely affecting solubility and target selectivity .
Biological Activity
N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that has garnered attention for its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a detailed overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique structure combining benzofuran and thiazole moieties, contributing to its biological efficacy. The molecular formula is with a molecular weight of 218.27 g/mol. Its structure can be represented as follows:
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance:
- Case Study : A study found that thiazole derivatives had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, indicating potent cytotoxic activity .
The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances anticancer activity by stabilizing interactions with target proteins.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Thiazole compounds are known for their effectiveness against various bacterial strains:
- Research Findings : Certain thiazole derivatives exhibited potent antibacterial activity comparable to standard antibiotics such as norfloxacin. The presence of specific substituents on the thiazole ring was crucial for enhancing this activity .
The biological mechanisms underlying the activity of this compound are diverse:
- Apoptosis Induction : Many studies indicate that the compound can trigger apoptosis through intrinsic and extrinsic pathways in cancer cells .
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines by disrupting cellular signaling pathways critical for growth .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
